4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole, also known as Suvorexant, is a novel and potent dual orexin receptor antagonist that has been developed for the treatment of insomnia. Orexin, also known as hypocretin, is a neuropeptide that plays a critical role in the regulation of wakefulness and sleep. Suvorexant works by blocking the action of orexin, thereby promoting sleep.
作用机制
4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole works by blocking the action of orexin, which is a neuropeptide that plays a critical role in the regulation of wakefulness and sleep. Orexin is produced by a small group of neurons in the hypothalamus and activates two receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), which are expressed throughout the brain. By blocking the action of orexin, 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole promotes sleep.
Biochemical and Physiological Effects
4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been shown to have a number of biochemical and physiological effects. In preclinical studies, 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been shown to increase sleep duration, reduce the time it takes to fall asleep, and increase the amount of time spent in deep sleep. In clinical trials, 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been shown to improve sleep quality and reduce the severity of insomnia symptoms.
实验室实验的优点和局限性
4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has a number of advantages for use in lab experiments. It is a potent and selective orexin receptor antagonist, which allows for precise manipulation of the orexin system. It has also been shown to be effective in improving sleep quality and reducing the severity of insomnia symptoms in clinical trials. However, 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has some limitations, including the potential for off-target effects and the need for careful dosing to avoid adverse effects.
未来方向
There are several future directions for research on 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole. One area of interest is the use of 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole for the treatment of other sleep disorders, such as narcolepsy and sleep apnea. Another area of interest is the potential use of 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole as a tool for studying the role of the orexin system in other physiological processes, such as appetite regulation and stress response. Finally, there is interest in developing more potent and selective orexin receptor antagonists that may have improved therapeutic efficacy and fewer adverse effects.
合成方法
The synthesis of 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole involves several steps, including the preparation of the key intermediate 2,5-dimethoxybenzene sulfonamide, which is then reacted with pyrrolidine and isoxazole to yield the final product. The synthesis of 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been described in detail in several publications, including a patent by Merck & Co., Inc.
科学研究应用
4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been extensively studied in preclinical and clinical trials for the treatment of insomnia. In preclinical studies, 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been shown to increase sleep duration and reduce the time it takes to fall asleep. In clinical trials, 4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole has been shown to be effective in improving sleep latency, sleep efficiency, and subjective sleep quality.
属性
IUPAC Name |
4-[1-(2,5-dimethoxyphenyl)sulfonylpyrrolidin-2-yl]-5-ethyl-3-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-5-15-18(12(2)19-25-15)14-7-6-10-20(14)26(21,22)17-11-13(23-3)8-9-16(17)24-4/h8-9,11,14H,5-7,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWXIBJTSYSCRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)C2CCCN2S(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。